

Physical and chemical properties of Ethyl 3-benzoylacrylate

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Compound of Interest

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An In-depth Technical Guide to Ethyl 3-benzoylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoylacrylate is a versatile organic compound recognized for its role as a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a conjugated α,β -unsaturated carbonyl system, an aromatic ring, and an ester functional group, imparts a unique reactivity profile that is leveraged in numerous synthetic transformations. This guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 3-benzoylacrylate**, detailed experimental protocols for its synthesis, and an exploration of its significant chemical reactions and applications in drug development.

Physical and Chemical Properties

Ethyl 3-benzoylacrylate is typically a clear, yellow liquid at room temperature.^{[1][2]} It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and ether.^{[3][4]} The compound is also known by several synonyms, including Ethyl (2E)-4-oxo-4-phenyl-2-butenoate and 3-Benzoylacrylic acid ethyl ester.^[1] The majority of commercially available **Ethyl 3-benzoylacrylate** is the trans isomer.

Summary of Physical and Chemical Data

The key physical and chemical properties of **Ethyl 3-benzoylacrylate** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	$C_{12}H_{12}O_3$	[1]
Molecular Weight	204.22 g/mol	[1]
CAS Number	17450-56-5	[1]
Appearance	Clear yellow liquid	[1] [2]
Melting Point	32 °C	[2]
Boiling Point	184-185 °C @ 25 mmHg 305.1 °C @ 760 mmHg	[2] [5] [1]
Density	1.112 g/mL at 25 °C	[2]
Refractive Index (n^{20}/D)	1.542 - 1.546	[2]
Flash Point	88 °C - 113 °C (closed cup)	[2]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, ether	[3] [4]
LogP	1.89	[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Ethyl 3-benzoylacrylate**. Below is a summary of the expected spectral data based on its chemical structure and analysis of related compounds.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of **Ethyl 3-benzoylacrylate** is expected to show distinct signals corresponding to the ethyl, vinyl, and aromatic protons.

- Ethyl Group: A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 4.1-4.3 ppm (2H, -OCH₂-).[6]
- Vinyl Protons: Two doublets in the region of δ 6.0-8.0 ppm, corresponding to the two protons on the carbon-carbon double bond. The coupling constant between these protons would indicate the stereochemistry (cis or trans).
- Aromatic Protons: A multiplet in the range of δ 7.4-8.1 ppm, corresponding to the five protons of the phenyl group.[7]

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the different carbon environments within the molecule.

- Carbonyl Carbons: Two signals in the downfield region, typically above δ 165 ppm, corresponding to the ester and ketone carbonyl carbons.
- Aromatic Carbons: Multiple signals between δ 128-138 ppm for the carbons of the phenyl ring.
- Vinyl Carbons: Two signals in the olefinic region, generally between δ 120-150 ppm.
- Ethyl Group Carbons: A signal around δ 60 ppm for the -OCH₂- carbon and a signal around δ 14 ppm for the -CH₃ carbon.[8][9]

Infrared (IR) Spectroscopy

The infrared spectrum of **Ethyl 3-benzoylacrylate** is characterized by strong absorption bands indicative of its functional groups.

- C=O Stretching: Strong, distinct peaks around 1720-1730 cm⁻¹ for the ester carbonyl and 1670-1690 cm⁻¹ for the ketone carbonyl.[10]
- C=C Stretching: An absorption band in the region of 1620-1640 cm⁻¹ corresponding to the carbon-carbon double bond.

- Aromatic C-H Bending: Bands in the fingerprint region, typically around $690\text{-}770\text{ cm}^{-1}$, characteristic of a monosubstituted benzene ring.
- C-O Stretching: Strong absorptions between $1100\text{-}1300\text{ cm}^{-1}$ due to the C-O bonds of the ester group.^[10]

Mass Spectrometry

The mass spectrum of **Ethyl 3-benzoylacrylate** would show a molecular ion peak (M^+) at $m/z = 204$. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, $m/z = 45$), the ethyl group ($-\text{C}_2\text{H}_5$, $m/z = 29$), and the benzoyl group ($-\text{COC}_6\text{H}_5$, $m/z = 105$).

Synthesis and Experimental Protocols

Ethyl 3-benzoylacrylate can be synthesized through several routes. Below are detailed methodologies for two common laboratory-scale preparations.

Protocol 1: Esterification of 3-Benzoylacrylic Acid

This method involves the direct esterification of 3-benzoylacrylic acid with ethanol, typically under acidic catalysis.

Materials:

- 3-Benzoylacrylic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Chloroform (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- A mixture of 3-benzoylacrylic acid (1 equivalent), ethanol (3 equivalents), a catalytic amount of concentrated sulfuric acid, and chloroform is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.
- The mixture is heated to reflux, and the water produced during the reaction is removed azeotropically.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- After cooling to room temperature, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **Ethyl 3-benzoylacrylate**.
- The product can be further purified by vacuum distillation.

Protocol 2: From the Mother Liquor of Enalapril Intermediate Synthesis

This protocol describes a method for recovering **Ethyl 3-benzoylacrylate** from the mother liquor of enalapril intermediate synthesis, which contains related compounds.[3]

Materials:

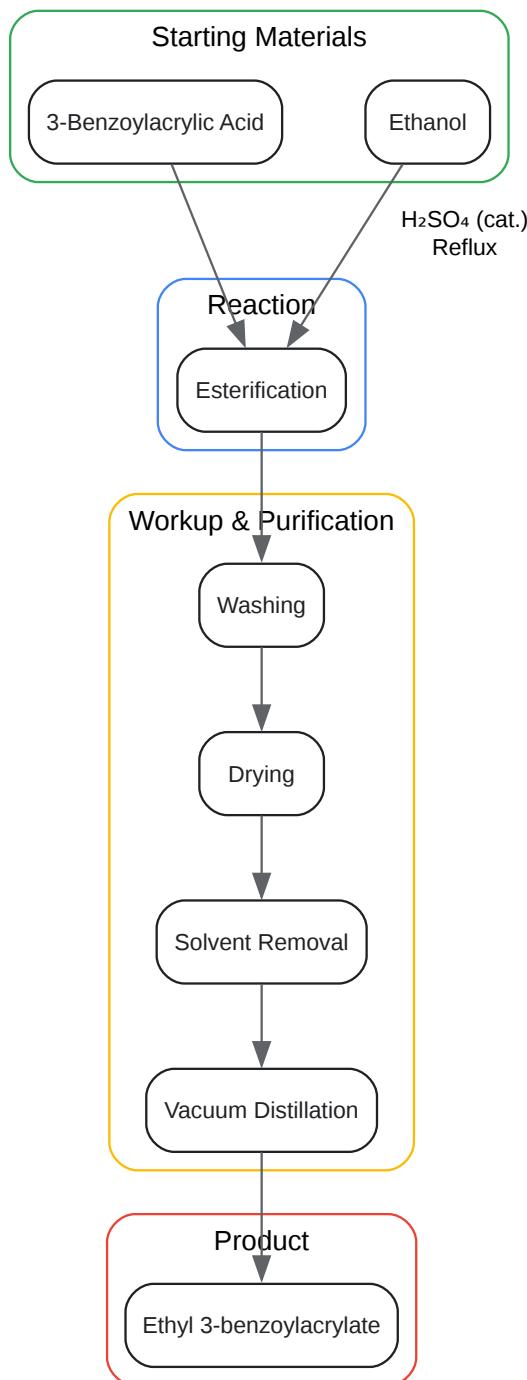
- Enalapril intermediate synthesis mother liquor
- Toluene or another suitable organic solvent
- Catalyst (e.g., trifluoromethanesulfonic acid p-methoxyanilinium salt)
- Water

Procedure:

- The enalapril intermediate synthesis mother liquor is placed in a three-necked flask equipped with a water separator.

- The mixture is heated to reflux to remove ethanol and water.
- A catalyst, such as trifluoromethanesulfonic acid p-methoxyanilinium salt, and an organic solvent like toluene are added.
- The mixture is refluxed for a specified period (e.g., 1 hour), during which related compounds undergo a deamination-elimination reaction to form **Ethyl 3-benzoylacrylate**.^[3]
- After the reaction is complete, the mixture is cooled and washed with water.
- The organic layer is retained, and the solvent is concentrated under reduced pressure to obtain the product.^[3]

Synthesis Workflow of Ethyl 3-benzoylacrylate

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Caption: Synthesis of **Ethyl 3-benzoylacrylate** via Esterification.

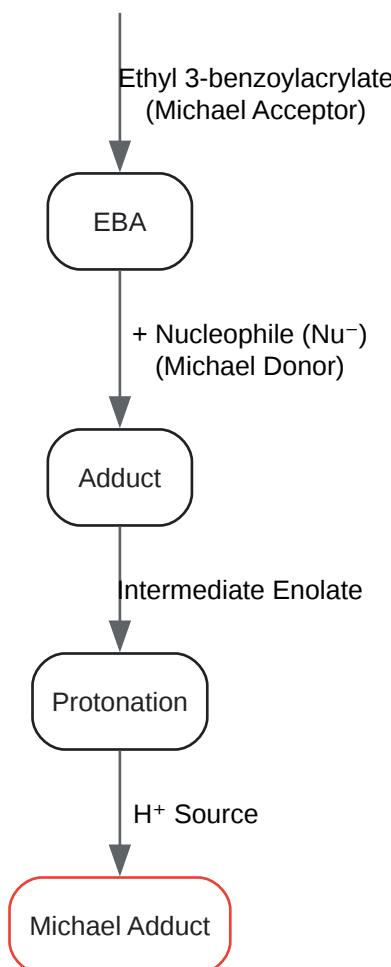
Chemical Reactivity and Applications in Drug Development

The reactivity of **Ethyl 3-benzoylacrylate** is dominated by its α,β -unsaturated carbonyl moiety, making it an excellent substrate for conjugate addition reactions and a dienophile in cycloaddition reactions.

Michael Addition

Ethyl 3-benzoylacrylate is a classic Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols.^{[11][12][13][14]} This reaction is fundamental for carbon-carbon bond formation and is extensively used in the synthesis of complex molecules.^[13] For instance, the enantioselective Michael addition of dithranol to **Ethyl 3-benzoylacrylate**, promoted by a guanidine catalyst, yields a Michael adduct with high stereocontrol.^[2]

Michael Addition Reaction

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Caption: General Scheme of a Michael Addition Reaction.

Diels-Alder Reaction

As a dienophile, **Ethyl 3-benzoylacrylate** can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes.[15][16] This reaction is a powerful tool for the construction of six-membered rings and has been explored with **Ethyl 3-**

benzoylacrylate in the context of both Brønsted-acid and Brønsted-base catalysis.[1] The Diels-Alder reaction provides a stereospecific route to complex cyclic structures, which are common motifs in natural products and pharmaceutical agents.

Applications in Medicinal Chemistry

Ethyl 3-benzoylacrylate serves as a crucial building block in the synthesis of various biologically active compounds.

- Pharmaceutical Intermediates: It is a known impurity and synthetic precursor for Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][2]
- Heterocyclic Synthesis: Its reactivity allows for its use in the synthesis of heterocyclic compounds like flavonoids, pyrazoles, and isoxazoles, many of which exhibit significant biological activities.[13]
- UV-Absorbing Compounds: The conjugated system in **Ethyl 3-benzoylacrylate** makes it suitable for the development of UV-absorbing polymers and functional materials, which can have applications in dermatological formulations.[3][13]

Safety Information

Ethyl 3-benzoylacrylate is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 3-benzoylacrylate is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity in key transformations like the Michael addition and Diels-Alder reaction, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in research and development, particularly in the pursuit of novel therapeutic agents.

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